molecular formula C37H32O16 B591317 9'''-Methyl salvianolate B CAS No. 1167424-32-9

9'''-Methyl salvianolate B

Cat. No. B591317
CAS RN: 1167424-32-9
M. Wt: 732.647
InChI Key: HBYGJMZNCIGGFN-NQBFDTSGSA-N
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Description

9’‘’-Methyl salvianolate B is an active constituent in the ethanol extract of Radix Salviae Miltiorrhizae . It is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents . It is derived from Salvia miltiorrhiza and can be used for cardiovascular and cerebrovascular diseases .


Synthesis Analysis

The synthesis of 9’‘’-Methyl salvianolate B involves various chromatographic techniques including silica gel, Sephadex LH-20, and reversed-phase HPLC . The resultant bromide is reacted with triphenyl phosphine in anhydrous MeCN at 80 °C .


Molecular Structure Analysis

The molecular structure of 9’‘’-Methyl salvianolate B is analyzed using spectroscopic data . The molecular weight is 732.64 and the molecular formula is C37H32O16 .


Chemical Reactions Analysis

The chemical reactions of 9’‘’-Methyl salvianolate B involve multiple cell signaling pathways . It inhibits tumor growth and metastasis .


Physical And Chemical Properties Analysis

9’‘’-Methyl salvianolate B is a white crystalline powder . It is soluble in methanol, ethanol, DMSO, and other organic solvents .

Scientific Research Applications

Pharmaceutical Research

“9’‘’-Methyl salvianolate B” is widely used in pharmaceutical research . It is a phenolic compound isolated from Salvia miltiorrhiza , which is known for its medicinal properties. The compound’s unique structure and properties make it a subject of interest in the development of new drugs and treatments.

Cosmetics Research

The compound is also used in cosmetics research . Its antioxidant properties can be beneficial in the development of skincare products. Antioxidants help to protect the skin from damage caused by free radicals, which can lead to premature aging and other skin issues.

Health Products Research

“9’‘’-Methyl salvianolate B” is used in the research and development of health products . These could include dietary supplements or natural health products that aim to boost overall health and wellbeing.

Antioxidant Properties

The compound has been found to have considerable antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Cardio-Protective Properties

Research has shown that “9’‘’-Methyl salvianolate B” has cardio-protective properties . This means it could potentially be used in the treatment or prevention of heart diseases.

Antiplatelet and Antithrombotic Activities

The compound has been found to have antiplatelet and antithrombotic activities . This suggests it could be used in the prevention or treatment of conditions related to blood clots.

Cancer Research

“9’‘’-Methyl salvianolate B” has been found to inhibit the transformation of normal epithelial cells into cancer cells . This suggests it could potentially be used in cancer prevention or treatment.

Inhibiting Tumor Migration and Invasion

Research has shown that the compound can reverse the paclitaxel resistance and inhibit tumor migration and invasion of human breast cancer . This suggests it could be used in the treatment of certain types of cancer.

Safety And Hazards

9’‘’-Methyl salvianolate B is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The future directions of 9’‘’-Methyl salvianolate B research could involve further exploration of its anticancer mechanisms and potential as a therapeutic drug . More research is needed to fully understand its effects and potential applications .

properties

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-[(2S,3S)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carbonyl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H32O16/c1-50-36(48)29(15-18-3-8-22(39)26(43)13-18)51-30(45)11-6-19-4-10-24(41)34-31(19)32(33(53-34)20-5-9-23(40)27(44)16-20)37(49)52-28(35(46)47)14-17-2-7-21(38)25(42)12-17/h2-13,16,28-29,32-33,38-44H,14-15H2,1H3,(H,46,47)/b11-6+/t28-,29-,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYGJMZNCIGGFN-NQBFDTSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9'''-Methyl salvianolate B

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